molecular formula C17H17BrN4O2 B13056609 Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate

Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate

Cat. No.: B13056609
M. Wt: 389.2 g/mol
InChI Key: QMZGZCYHXLHLBK-UHFFFAOYSA-N
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Description

Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is a complex organic compound that features a tert-butyl group, a bromine atom, and a pyrrolo[2,3-C]pyridine moiety. This compound is of significant interest in the field of medicinal chemistry due to its potential biological activities and applications in drug discovery.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The bromine atom in the compound can undergo nucleophilic substitution reactions, often using reagents like sodium azide or potassium thiolate.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form various derivatives.

    Cyclization Reactions: The pyrrolo[2,3-C]pyridine moiety can participate in cyclization reactions to form more complex structures.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium azide, potassium thiolate, DMF as solvent.

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

Major Products

    Substitution Products: Azido derivatives, thiol derivatives.

    Oxidation Products: Hydroxylated derivatives.

    Reduction Products: Reduced pyridine derivatives.

Scientific Research Applications

Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate involves its interaction with specific molecular targets, such as kinases. The compound binds to the active site of the enzyme, inhibiting its activity and thereby affecting downstream signaling pathways . This inhibition can lead to various biological effects, including anti-proliferative and anti-inflammatory activities.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Tert-butyl (5-bromo-2-(1H-pyrrolo[2,3-C]pyridin-1-YL)pyridin-4-YL)carbamate is unique due to its specific substitution pattern and the presence of both a bromine atom and a tert-butyl carbamate group. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for research and development.

Properties

Molecular Formula

C17H17BrN4O2

Molecular Weight

389.2 g/mol

IUPAC Name

tert-butyl N-(5-bromo-2-pyrrolo[2,3-c]pyridin-1-ylpyridin-4-yl)carbamate

InChI

InChI=1S/C17H17BrN4O2/c1-17(2,3)24-16(23)21-13-8-15(20-9-12(13)18)22-7-5-11-4-6-19-10-14(11)22/h4-10H,1-3H3,(H,20,21,23)

InChI Key

QMZGZCYHXLHLBK-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NC1=CC(=NC=C1Br)N2C=CC3=C2C=NC=C3

Origin of Product

United States

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